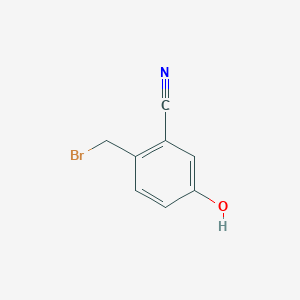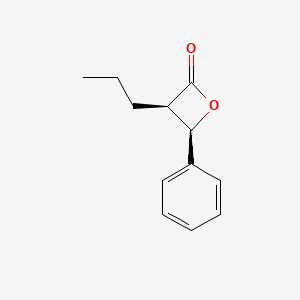
(3R,4R)-4-phenyl-3-propyloxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-phenyl-3-propyloxetan-2-one is a chiral oxetane derivative with a unique four-membered ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both phenyl and propyl groups attached to the oxetane ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-phenyl-3-propyloxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted epoxide with a propyl-substituted ketone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher yields. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(3R,4R)-4-phenyl-3-propyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxetane ring into more reduced forms, such as alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propyl groups, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes from the oxetane ring.
Substitution: Formation of new derivatives with different substituents on the phenyl or propyl groups.
科学的研究の応用
(3R,4R)-4-phenyl-3-propyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3R,4R)-4-phenyl-3-propyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of protein-protein interactions, or disruption of cellular processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
(3R,4R)-4-methyl-3-propyloxetan-2-one: Similar structure but with a methyl group instead of a phenyl group.
(3R,4R)-4-phenyl-3-butyloxetan-2-one: Similar structure but with a butyl group instead of a propyl group.
(3R,4R)-4-phenyl-3-ethyloxetan-2-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3R,4R)-4-phenyl-3-propyloxetan-2-one is unique due to the presence of both phenyl and propyl groups, which impart distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial use.
特性
CAS番号 |
652150-97-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(3R,4R)-4-phenyl-3-propyloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-10-11(14-12(10)13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-,11+/m1/s1 |
InChIキー |
BZUXZGPOFKSODD-MNOVXSKESA-N |
異性体SMILES |
CCC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
正規SMILES |
CCCC1C(OC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


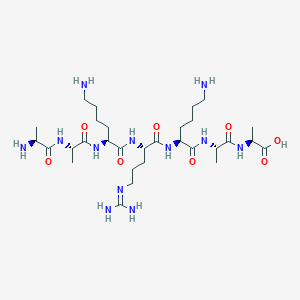
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)
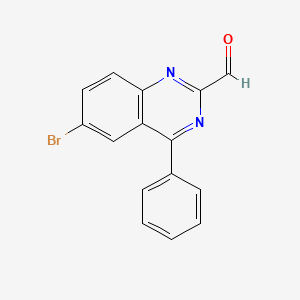
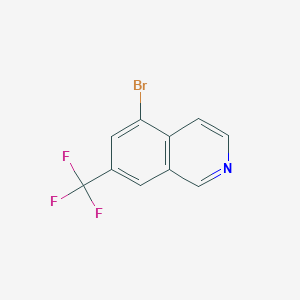

![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)
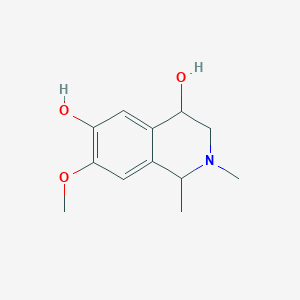
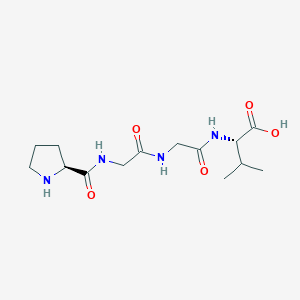
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)

